

Application Note: Erythromycin C as an Analytical Reference Standard in Chromatography

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Compound of Interest

Compound Name: *Erythromycin C*

Cat. No.: *B159579*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythromycin is a macrolide antibiotic produced by the fermentation of *Saccharopolyspora erythraea*. The commercial product is primarily composed of Erythromycin A, but it also contains smaller amounts of related substances, including Erythromycin B and **Erythromycin C**.^{[1][2]} Regulatory bodies require the identification and quantification of these related substances to ensure the quality, safety, and efficacy of erythromycin drug products. **Erythromycin C**, as a significant related substance, is crucial for method development, validation, and routine quality control analysis of erythromycin-containing samples. This document provides detailed protocols for using **Erythromycin C** as an analytical reference standard in chromatographic methods.

Physicochemical Properties of **Erythromycin C**

Property	Value
Molecular Formula	C ₃₆ H ₆₅ NO ₁₃
Molecular Weight	719.90 g/mol
CAS Number	1675-02-1
Appearance	White or almost white crystalline powder
Solubility	Soluble in water (2 mg/mL), ethanol (50 mg/mL), acetone, chloroform, acetonitrile, and ethyl acetate.[3]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Analysis of Erythromycin and Related Substances

This protocol is adapted from established methods for the separation of erythromycin and its related compounds.[4][5]

Objective: To separate and quantify **Erythromycin C** in the presence of Erythromycin A and other related substances using a stability-indicating HPLC method.

Materials and Reagents:

- **Erythromycin C** USP Reference Standard[3]
- Erythromycin A USP Reference Standard
- Erythromycin B USP Reference Standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Dibasic sodium phosphate

- Phosphoric acid
- Water (HPLC grade)
- Sample containing erythromycin

Chromatographic Conditions:

Parameter	Condition
Column	Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent
Mobile Phase	Gradient of 0.4% ammonium hydroxide in water and methanol
Flow Rate	1.0 mL/min
Column Temperature	50-70 °C[4][6][7]
Detection Wavelength	215 nm[8][9]
Injection Volume	20 μL

Procedure:

- Standard Solution Preparation:
 - Accurately weigh about 25 mg of **Erythromycin C** USP Reference Standard into a 25 mL volumetric flask.
 - Dissolve in and dilute to volume with a suitable solvent (e.g., a mixture of acetonitrile and water).
 - Prepare a mixed standard solution containing Erythromycin A, Erythromycin B, and **Erythromycin C** to determine the resolution.
- Sample Solution Preparation:

- Accurately weigh a portion of the sample equivalent to about 25 mg of erythromycin into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the same solvent as the standard solution. Sonicate if necessary to ensure complete dissolution.
- Chromatographic Analysis:
 - Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
 - Inject the mixed standard solution to verify system suitability parameters (e.g., resolution, tailing factor, and theoretical plates).
 - Inject the standard and sample solutions in replicate.
 - Record the chromatograms and integrate the peak areas.

Data Analysis:

Calculate the amount of **Erythromycin C** in the sample using the following formula:

$$\text{Amount (mg)} = (\text{Peak Area of Sample} / \text{Peak Area of Standard}) * \text{Concentration of Standard (mg/mL)} * \text{Volume of Sample (mL)}$$

System Suitability:

Parameter	Acceptance Criteria
Resolution	≥ 1.5 between Erythromycin C and adjacent peaks
Tailing Factor	≤ 2.0
Relative Standard Deviation (RSD)	$\leq 2.0\%$ for replicate injections

Protocol 2: Ultra-High-Performance Liquid Chromatography (UPLC) for Rapid Analysis

This protocol is based on modern UPLC methods that offer faster analysis times and improved resolution.[\[1\]](#)[\[2\]](#)[\[10\]](#)[\[11\]](#)

Objective: To achieve a rapid and high-resolution separation of **Erythromycin C** from other erythromycins.

Materials and Reagents:

- **Erythromycin C** USP Reference Standard
- Erythromycin A and B Reference Standards
- Acetonitrile (UPLC grade)
- Formic acid
- Di-potassium hydrogen phosphate
- Water (UPLC grade)
- Sample containing erythromycin

Chromatographic Conditions:

Parameter	Condition
Column	ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) [2] [10] [11]
Mobile Phase	A: 0.002M di-potassium hydrogen phosphate; B: Acetonitrile (Gradient elution) [10]
Flow Rate	0.6 mL/min [10]
Column Temperature	40 °C [10]
Detection	UV at 210 nm [10] or Evaporative Light Scattering Detector (ELSD) [1] [2]
Injection Volume	2 µL

Procedure:

- Standard and Sample Preparation: Prepare as described in Protocol 1, using UPLC-grade solvents.
- Chromatographic Analysis:
 - Equilibrate the UPLC system.
 - Perform a gradient elution to achieve optimal separation. A typical gradient might run from 5% to 95% acetonitrile over a few minutes.[\[1\]](#)[\[2\]](#)
 - Inject the standard and sample solutions.
- Data Analysis: Calculate the concentration of **Erythromycin C** as described in the HPLC protocol.

Quantitative Data Summary

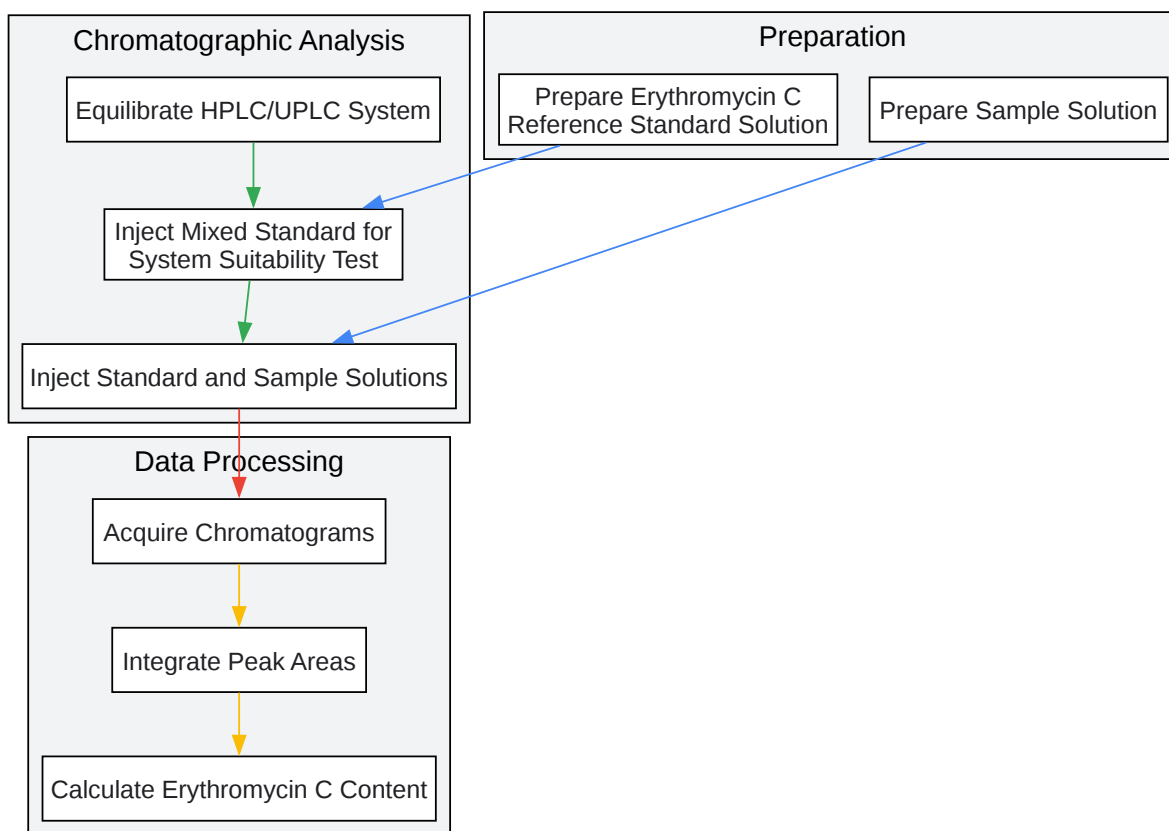
The following table summarizes typical performance data for the chromatographic analysis of erythromycin and its related substances.

Parameter	HPLC Method	UPLC Method
Retention Time of Erythromycin C	~4.2 min (relative to other erythromycins) [12]	Shorter retention times due to faster elution
Linearity (Correlation Coefficient, r^2)	> 0.99	> 0.99 [10]
Limit of Detection (LOD)	10-15 mg/L [7]	Lower due to increased sensitivity
Limit of Quantitation (LOQ)	60.1 mg/L [7]	Lower due to increased sensitivity
Precision (%RSD)	< 2.0%	< 2.0%
Accuracy (% Recovery)	98-102%	98-102%

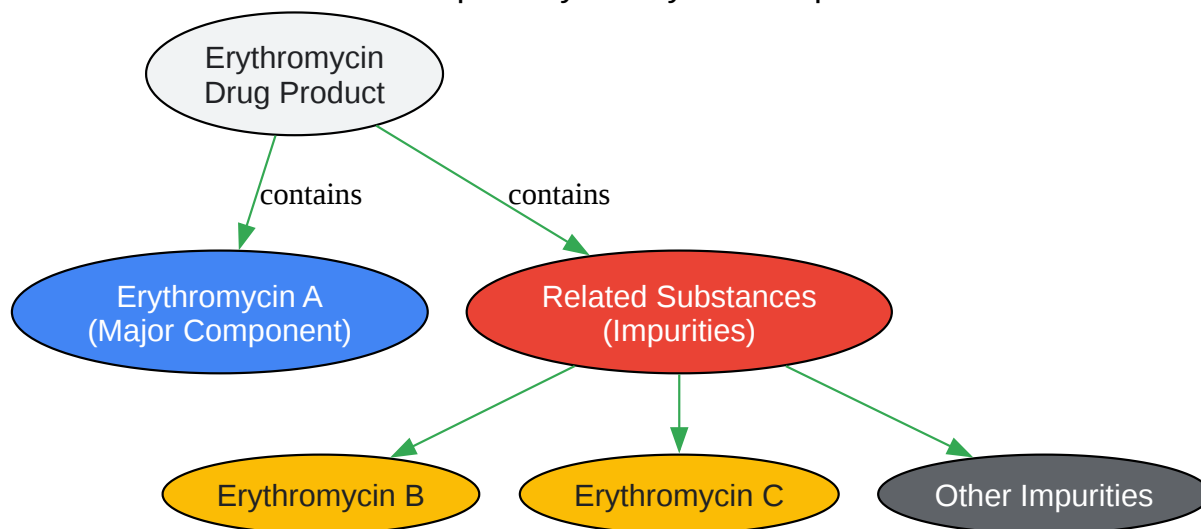
Visualizations

Experimental Workflow

Workflow for Chromatographic Analysis using Erythromycin C Standard



Relationship of Erythromycin Components



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